molecular formula C9H11ClN2O2S B7628302 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid

4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid

Cat. No.: B7628302
M. Wt: 246.71 g/mol
InChI Key: OPWUXQVXIICKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a chlorine atom at the 4-position of the pyrazole ring and a thiane-4-carboxylic acid moiety makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by chlorination and subsequent functionalization to introduce the thiane-4-carboxylic acid group. One common method involves the reaction of 4-chloropyrazole with thiane-4-carboxylic acid under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the thiane-4-carboxylic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloropyrazol-1-yl)thiane-4-carboxylic acid is unique due to the presence of both the chlorine atom and the thiane-4-carboxylic acid moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-chloropyrazol-1-yl)thiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-7-5-11-12(6-7)9(8(13)14)1-3-15-4-2-9/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWUXQVXIICKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(=O)O)N2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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